
5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ruthenium-Catalyzed Synthesis and HSP90 Inhibition
A study by Ferrini et al. (2015) highlights the synthesis of triazole-containing compounds, including 5-amino-1,2,3-triazole-4-carboxylates, via ruthenium-catalyzed cycloaddition. These compounds, like "5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide", serve as scaffolds for creating biologically active molecules, including HSP90 inhibitors which have potential as cancer therapeutics. The synthesis protocol emphasizes complete regiocontrol, enabling the preparation of structurally complex and biologically significant compounds (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These derivatives, structurally related to "5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide", showcased good to moderate activities against various test microorganisms. The study underscores the importance of triazole derivatives in developing new antimicrobial agents, providing insights into the structural requirements for antimicrobial efficacy (Bektaş et al., 2007).
Synthesis and Characterization of Triazole-Based Compounds
Albert and Trotter (1979) explored the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of triazole compounds in synthesizing heterocyclic compounds with potential biological activities. This research provides a foundational approach to creating diverse compounds from triazole-based starting materials, such as "5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide", for various scientific applications (Albert & Trotter, 1979).
Application in Solid-Phase Synthesis of Peptide Amides
Albericio and Bárány (2009) demonstrated the utility of a polymer-supported benzylamide for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This study is relevant for understanding how triazole derivatives, similar to "5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide", can be utilized in peptide synthesis, highlighting their potential in drug development and material science applications (Albericio & Bárány, 2009).
特性
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHLKKVQOBWHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

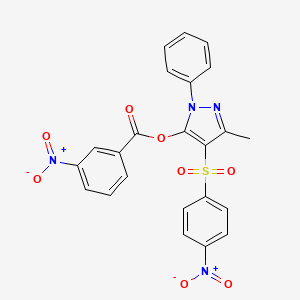
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)
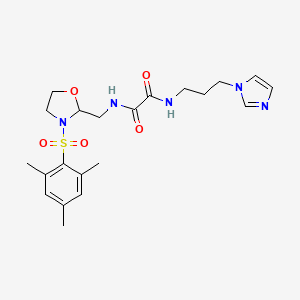

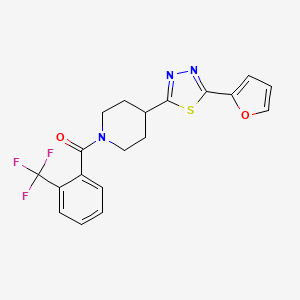
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)
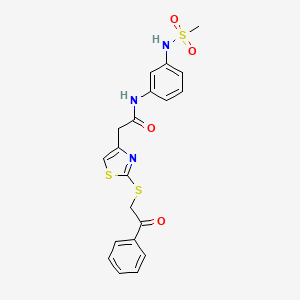
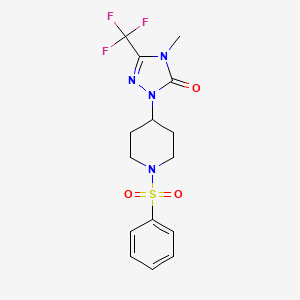
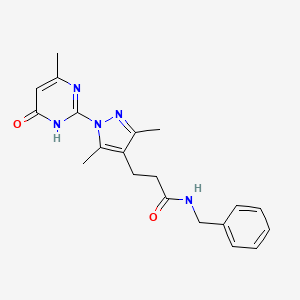
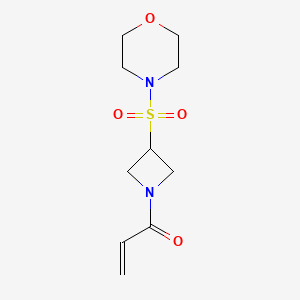
![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)
![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)